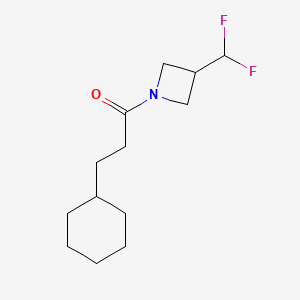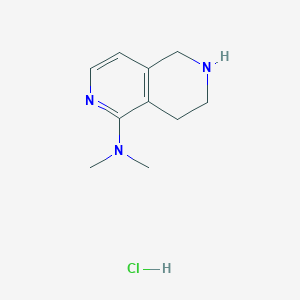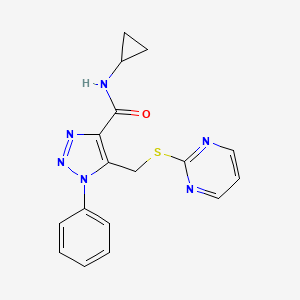![molecular formula C9H15N5O2S B2489400 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 690643-21-1](/img/structure/B2489400.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds featuring the 1,2,4-triazole ring system are of significant interest due to their broad spectrum of pharmaceutical activities, including antibacterial, antifungal, antiviral, and anticancer properties. These activities are often attributed to the presence of sulfur-containing heterocycles, such as those found in the given compound, which play a crucial role in its biological and chemical behavior (Mahyavanshi et al., 2011).
Synthesis Analysis
The synthesis of triazole derivatives typically involves condensation reactions between various sulfanyl compounds and acetamide derivatives in the presence of catalysts like anhydrous potassium carbonate. These methods are crucial for developing compounds with potential antimicrobial and antiviral activities, as demonstrated by the synthesis of related compounds (Wujec et al., 2011).
Molecular Structure Analysis
The structural elucidation of similar compounds is commonly achieved through techniques such as NMR, IR spectroscopy, and elemental analysis, which help in confirming the presence of the triazole ring and the substitution patterns that are critical for their biological activities (Panchal & Patel, 2011).
Chemical Reactions and Properties
Compounds containing the triazole ring system can undergo various chemical reactions, including alkylation, acylation, and cyclization, leading to a wide range of derivatives with diverse biological activities. The sulfanyl group in such compounds can react with different electrophiles, offering a pathway to synthesize novel derivatives with enhanced pharmacological profiles (Savchenko et al., 2020).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are determined using various analytical techniques. These properties are crucial for understanding the compound's stability, formulation potential, and pharmacokinetics. Crystallographic studies provide insights into the molecule's conformation and intermolecular interactions, which are essential for its biological activity (Subasri et al., 2016).
Chemical Properties Analysis
The chemical behavior of triazole derivatives, including reactivity towards nucleophiles and electrophiles, is influenced by the electronic nature of the triazole ring and the substituents present. These properties are pivotal in designing compounds with specific biological activities and understanding their mechanism of action at the molecular level. Studies on related compounds reveal the potential for significant antiviral and antibacterial activities, highlighting the importance of chemical properties in medicinal chemistry (Rehman et al., 2016).
Applications De Recherche Scientifique
Synthesis and Antiexudative Activity
- A study by Chalenko et al. (2019) focused on the synthesis of pyrolin derivatives of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamides, analyzing their anti-exudative activity. This research highlights the potential of these compounds in addressing inflammatory conditions, as some derivatives showed significant anti-exudative properties surpassing that of the reference drug diclofenac sodium (Chalenko et al., 2019).
Antiviral and Virucidal Activity
- Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and assessed their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some of these derivatives demonstrated potential in reducing viral replication (Wujec et al., 2011).
Antimicrobial Screening
- MahyavanshiJyotindra et al. (2011) explored the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the broad-spectrum pharmaceutical potential of these derivatives (MahyavanshiJyotindra et al., 2011).
Anticancer Activity
- Horishny et al. (2021) prepared 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity. Notably, some of these derivatives showed potent and selective cytotoxic effects against leukemia cell lines, indicating their potential in cancer treatment (Horishny et al., 2021).
Orientations Futures
The future directions for research on this compound could include further exploration of its potential applications, such as its use as a precursor for pesticides , and its potential antifungal and anticancer activities . Further studies could also investigate its physical and chemical properties, and optimize its synthesis process .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, have been shown to interact with a variety of targets, including enzymes and receptors .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The specific interaction would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
These could include pathways related to cell cycle regulation, signal transduction, and metabolic processes .
Result of Action
Based on the potential targets and pathways that could be affected, it is likely that this compound could have a range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h6H,1-5H2,(H,11,15)(H3,10,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJFOWRRPGLQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)
![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)



![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)